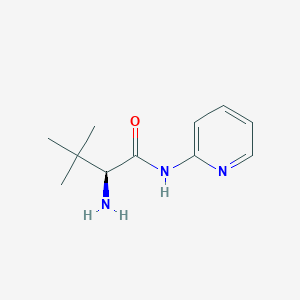
4-(2-Hydroxyethylamino)-pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives often involves methods such as amination or hydrazination of precursor compounds. For instance, Arustamova and Piven (2013) demonstrated the synthesis of 2-amino or 2-hydrazino derivatives of pyridine by amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine, leading to the formation of various pyridine derivatives through acid hydrolysis and heterocyclization processes (Arustamova & Piven, 2013).
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and varies based on the substituents attached to the pyridine ring. Nelson et al. (1988) conducted physical and structural studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, revealing insights into the crystal structure and molecular bonding of these compounds through X-ray diffraction and spectroscopic methods (Nelson, Karpishin, Rettig, & Orvig, 1988).
Chemical Reactions and Properties
The chemical reactivity of pyridine derivatives includes various reactions such as methoxylation and hydroxymethylation, as demonstrated by Sugiyama et al. (1982), who investigated the atmosphere-dependent photoreaction of methyl 4-pyridinecarboxylate in methanol under different conditions (Sugiyama, Yagi, Itō, & Sugimori, 1982).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and crystalline structure are crucial for understanding the behavior of pyridine derivatives in various applications. Huang et al. (2017) synthesized a series of polyimides derived from pyridine-containing monomers, showcasing their good solubility, high thermal stability, and hydrophobicity, which are important for materials science applications (Huang, Chen, Mei, Li, Liu, & Wei, 2017).
Chemical Properties Analysis
The chemical properties of pyridine derivatives, such as reactivity towards different reagents and the formation of complex structures, are essential for their utility in organic synthesis and materials science. The work by Stamatatos et al. (2006) on the preparation and characterization of hexanuclear clusters featuring pyridine derivatives highlights the complex chemical behavior and potential applications of these compounds (Stamatatos, Foguet-Albiol, Perlepes, Raptopoulou, Terzis, Patrickios, Christou, & Tasiopoulos, 2006).
Aplicaciones Científicas De Investigación
Magnetic and Optical Properties in Lanthanide Clusters : A study by Alexandropoulos et al. (2011) reports the use of a related compound, 2-(hydroxymethyl)pyridine, in creating Ln(III)(9) clusters. These clusters exhibit unique properties like single-molecule magnetism in Dy(III) and intense red photoluminescence in Eu(III) (Dimitris I. Alexandropoulos et al., 2011).
Analytical Acylations Catalyzed by Pyridine Derivatives : A 1973 study by Connors and Albert discusses the use of 4-dimethylaminopyridine, a catalyst with significantly greater efficiency than pyridine, for the titrimetric determination of hydroxy groups in compounds (K. A. Connors & K. Albert, 1973).
Sensitivity in Pyridine-Based Polymer Blends : Research by Vaganova et al. (2012) demonstrates that poly(4-vinyl pyridine) swollen in liquid pyridine, when blended with other polymers and a small amount of 4-hydroxypyridine, exhibits high thermal sensitivity. This has potential applications in organic photovoltaic cells and as thermal sensors (E. Vaganova et al., 2012).
Degradation of Pyridine in Drinking Water : A 2017 study by Li et al. investigates the degradation of pyridine in drinking water using a dielectric barrier discharge system. This research provides a basis for treating nitrogen heterocyclic compounds in water (Yang Li et al., 2017).
Synthesis of Organic Optical Limiting Materials : Guang et al. (2007) synthesized compounds including 4′-(N, N-dihydroxyethylamino),4-(pyridine-4-vinyl)stilbene, which showed promising optical limiting and nonlinear optical properties due to their long D-π-A conjugated electron structure (Shanyi Guang et al., 2007).
Fluorescence Properties of Lanthanide Complexes : Research by Rui et al. (2006) involved synthesizing novel pyridine-2,6-dicarboxylic acid derivatives and studying their fluorescence properties when coordinated with Tb(III) and Eu(III). This has implications for time-resolved fluoroimmunoassays (T. Rui, 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
It shares structural similarities with mitoxantrone , a chemotherapeutic agent that primarily targets DNA . Mitoxantrone intercalates into DNA through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with RNA and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .
Mode of Action
Based on its structural similarity to mitoxantrone , it can be inferred that it might also act as a type II topoisomerase inhibitor. This means it could disrupt DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases .
Biochemical Pathways
Compounds similar to it, such as 4-hydroxy-2-pyrones, are known to be involved in various biochemical pathways . For instance, they are involved in the shikimate pathway for the production of chorismate, a precursor for the biosynthesis of aromatic amino acids .
Pharmacokinetics
Therapeutic peptides, which share some structural similarities, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
Based on its structural similarity to mitoxantrone , it can be inferred that it might also cause DNA damage, leading to cell death .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Propiedades
IUPAC Name |
2-(pyridin-4-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-5-9-7-1-3-8-4-2-7/h1-4,10H,5-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSLNQCOIOCSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590466 | |
| Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192130-06-6 | |
| Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)



![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)





